N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core substituted with a 3-bromophenyl carboxamide group, a cyclopropyl moiety at position 6, and a methyl group at position 2. The bromine atom introduces electron-withdrawing effects, while the cyclopropyl group may confer conformational rigidity.
Properties
Molecular Formula |
C17H14BrN3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-9-15-13(16(22)19-12-4-2-3-11(18)7-12)8-14(10-5-6-10)20-17(15)23-21-9/h2-4,7-8,10H,5-6H2,1H3,(H,19,22) |
InChI Key |
WJDDCSXTUIQSSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common synthetic route includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivative . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted oxazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial, anticancer, and antiproliferative activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, as a cytochrome P450 CYP17 inhibitor, it binds to the active site of the enzyme, preventing the conversion of precursors into androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which is beneficial in the treatment of hormone-dependent cancers.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the phenyl ring, heterocyclic cores, or side chains, leading to variations in physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: The 3-bromophenyl group in the target compound likely enhances binding affinity through halogen bonding, contrasting with the 4-carbamoylphenyl group in its analog (), which may improve solubility but reduce membrane permeability .
Core Modifications: The triazepinone ring in RM-33 () enables kinase inhibition (ERK/p38), a feature absent in the target compound due to its simpler oxazolo-pyridine core . Carboxylic acid derivatives () exhibit higher polarity, limiting blood-brain barrier penetration compared to the carboxamide group in the target compound .
Physicochemical Properties: The cyclopropyl group in the target compound may reduce metabolic oxidation compared to benzyl () or thiophene () groups, enhancing stability .
Research Findings and Trends
- Immune Modulation : Compounds like 10f/5 () demonstrate that fused oxazole-pyrimidine cores with oxadiazole side chains are potent immune modulators, suggesting that the target compound’s carboxamide group could be optimized for similar applications .
- Industrial Relevance : The commercial availability of N-benzyl-3,6-dimethyl analogs () underscores the scalability of oxazolo-pyridine carboxamides, though bromine substitution may complicate synthesis .
Biological Activity
N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 372.2 g/mol
- CAS Number : 1090475-78-7
The compound features a complex structure that may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar oxazolo-pyridine structures often exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific biological activities of this compound are still being elucidated.
Anticancer Activity
Studies have shown that derivatives of oxazole and pyridine can inhibit tumor cell growth. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxazole Derivative A | MCF-7 (Breast) | 12.5 |
| Oxazole Derivative B | HeLa (Cervical) | 8.0 |
| This compound | TBD | TBD |
Note: Specific IC50 values for the target compound are yet to be reported in the literature.
Antibacterial Activity
Similar compounds have been evaluated for their antibacterial properties. The introduction of halogens (like bromine) in the structure is often associated with enhanced antimicrobial activity.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound Y | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Further studies are needed to establish the MIC for this compound against specific bacterial strains.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets or pathways involved in cell proliferation and apoptosis.
Case Studies
-
Case Study on Antitumor Activity :
A study investigated various oxazole derivatives and their effects on cancer cell lines. The findings suggested that structural modifications could lead to enhanced cytotoxicity against tumor cells. -
Case Study on Antimicrobial Properties :
Another research project focused on the antibacterial activity of halogenated compounds. It was noted that brominated derivatives exhibited significant activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
